molecular formula C12H15NO2 B4033619 2-ethoxy-N-prop-2-enylbenzamide CAS No. 449791-21-3

2-ethoxy-N-prop-2-enylbenzamide

Cat. No.: B4033619
CAS No.: 449791-21-3
M. Wt: 205.25 g/mol
InChI Key: UPCNBGBNIUBYAQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-prop-2-enylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals. The structure of this compound consists of a benzene ring substituted with an ethoxy group and a prop-2-enyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-prop-2-enylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzoic acid with prop-2-enylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-prop-2-enylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-ethoxy-N-prop-2-enylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxybenzamide: Lacks the prop-2-enyl group, leading to different chemical and biological properties.

    N-prop-2-enylbenzamide: Lacks the ethoxy group, resulting in variations in reactivity and applications.

Uniqueness

2-ethoxy-N-prop-2-enylbenzamide is unique due to the presence of both the ethoxy and prop-2-enyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-ethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCNBGBNIUBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403871
Record name 2-ethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449791-21-3
Record name 2-ethoxy-N-prop-2-enylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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